

# A Comparative Spectroscopic Guide to Benzodioxane Isomers

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## Compound of Interest

Compound Name: Methyl 1,4-Benzodioxane-2-carboxylate

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This guide provides a comparative analysis of the spectroscopic data for benzodioxane isomers. Due to the limited availability of experimental data for all isomers, this guide focuses primarily on the well-characterized 1,4-benzodioxane and available data for 4H-1,3-benzodioxin, an isomer of 1,3-benzodioxane. At the time of this publication, comprehensive experimental spectroscopic data for 1,2-benzodioxane was not readily available in the surveyed literature.

## Data Presentation

The following tables summarize the available quantitative spectroscopic data for 1,4-benzodioxane and 4H-1,3-benzodioxin.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Isomer	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1,4-Benzodioxane	CDCl <sub>3</sub>	6.84	m	4H	Aromatic H
4.27	s	4H	-OCH <sub>2</sub> CH <sub>2</sub> O-		
4H-1,3-Benzodioxin	-	Data not available	-	-	-
1,2-Benzodioxane	-	Data not available	-	-	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Isomer	Solvent	Chemical Shift ( $\delta$ ) ppm
1,4-Benzodioxane[1]	CDCl <sub>3</sub>	143.5, 121.5, 117.2, 64.4
4H-1,3-Benzodioxin	-	Data not available
1,2-Benzodioxane	-	Data not available

Table 3: Mass Spectrometry Data

Isomer	Ionization Mode	m/z (relative intensity)
1,4-Benzodioxane	Electron Ionization (EI)	136 (M <sup>+</sup> , 100), 108 (30), 80 (85), 52 (40)
4H-1,3-Benzodioxin	Electron Ionization (EI)	136 (M <sup>+</sup> , 45), 107 (100), 78 (50), 77 (40)
1,2-Benzodioxane	-	Data not available

Table 4: Infrared (IR) Spectroscopy Data

Isomer	Sample Phase	Key Absorption Bands (cm <sup>-1</sup> )	Assignment
1,4-Benzodioxane	Liquid Film	3050-2850, 1600, 1500, 1270, 1110	C-H stretch (aromatic & aliphatic), C=C stretch (aromatic), C-O stretch
4H-1,3-Benzodioxin	Vapor	Data available in spectral databases	-
1,2-Benzodioxane	-	Data not available	-

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols based on the cited literature.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300 MHz or 400 MHz for <sup>1</sup>H NMR and 75 MHz or 100 MHz for <sup>13</sup>C NMR.
- **Sample Preparation:** Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- **Data Acquisition:** Standard pulse programs are used for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Mass Spectrometry (MS)

- **Instrumentation:** A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) systems equipped with an electron ionization (EI) source.
- **Sample Introduction:** For GC-MS analysis, samples are introduced via a GC column, which separates the components of a mixture before they enter the mass spectrometer.

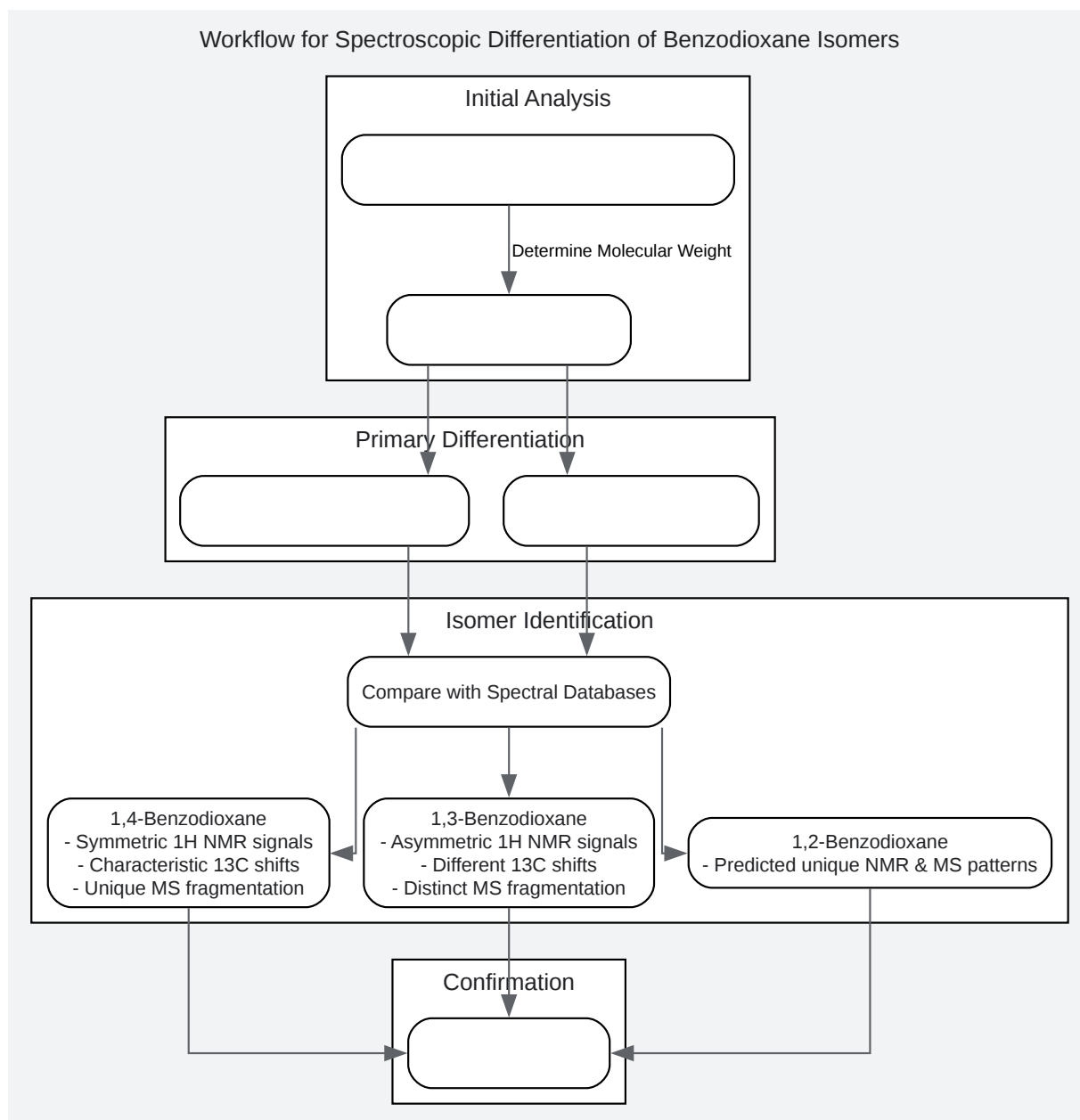
- **Data Acquisition:** In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting mass-to-charge ratios ( $m/z$ ) of the ions are detected.

### Infrared (IR) Spectroscopy

- **Instrumentation:** Fourier Transform Infrared (FTIR) spectrometers are commonly used.
- **Sample Preparation:** Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Vapor phase spectra are also available in some databases.
- **Data Acquisition:** The spectrometer measures the absorption of infrared radiation by the sample, and the data is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Visualization

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of benzodioxane isomers.



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Spectroscopic analysis workflow for benzodioxane isomers.

This guide highlights the importance of a multi-spectroscopic approach for the characterization of benzodioxane isomers. While data for 1,4-benzodioxane is well-established, further experimental and computational studies are needed to provide a complete comparative dataset for all three isomers, which will be invaluable for researchers in synthetic chemistry, pharmacology, and drug development.

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## References

- 1. researchgate.net [researchgate.net]
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